![molecular formula C14H24BN3O4 B13698707 1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33549022 is a chemical compound known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD33549022 involves several synthetic routes. One common method includes the reaction of specific precursor compounds under controlled conditions. The reaction typically requires a catalyst to facilitate the process and achieve high yields. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of MFCD33549022 is scaled up using large reactors and continuous flow systems. The process involves the same basic principles as laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and automation ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: MFCD33549022 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification. Conditions such as temperature and solvent choice are crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of MFCD33549022, while reduction can produce various reduced derivatives.
Scientific Research Applications
MFCD33549022 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: MFCD33549022 is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD33549022 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
MFCD33549022 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups are analyzed to understand their differences and similarities.
Uniqueness: MFCD33549022 may exhibit unique properties, such as higher stability, reactivity, or specific biological activities, making it valuable for certain applications.
Properties
Molecular Formula |
C14H24BN3O4 |
|---|---|
Molecular Weight |
309.17 g/mol |
IUPAC Name |
[1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C14H24BN3O4/c1-14(2,3)22-13(19)17-7-4-11(5-8-17)10-18-9-6-12(16-18)15(20)21/h6,9,11,20-21H,4-5,7-8,10H2,1-3H3 |
InChI Key |
PNQMHXQIXOJKDB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)CC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

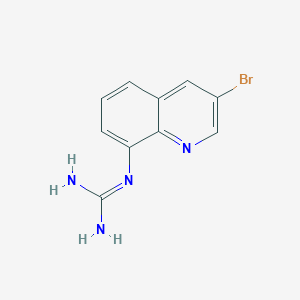
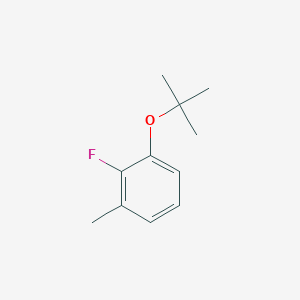
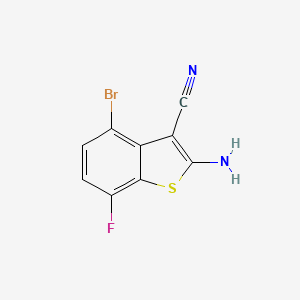
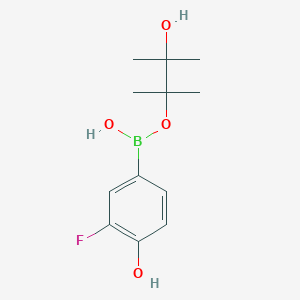

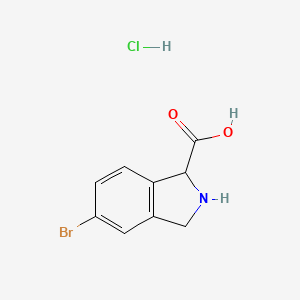
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
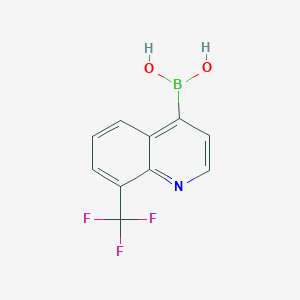
![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)
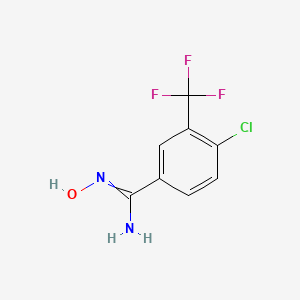
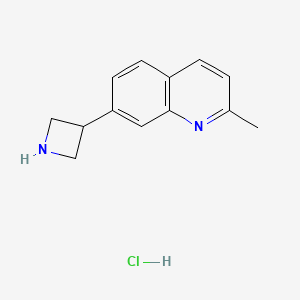
![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
